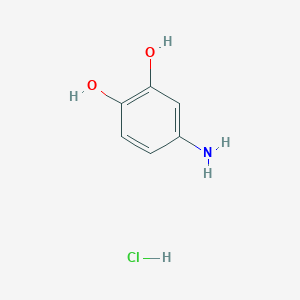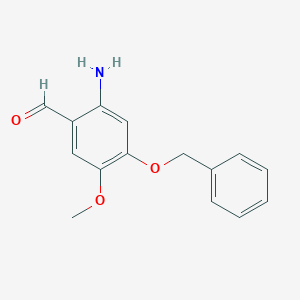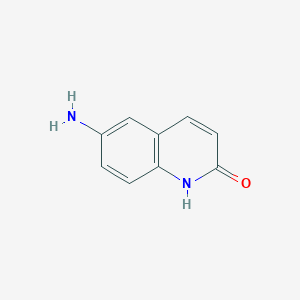
6-氨基喹啉-2(1H)-酮
描述
The compound 6-aminoquinolin-2(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of a benzene ring with a pyridine ring. The amino group at the 6th position indicates the presence of an -NH2 functional group attached to the carbon atom at this position on the quinoline ring. This structure is a key scaffold in various chemical compounds and has been explored for its potential in medicinal chemistry, particularly as a receptor antagonist and in the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of compounds related to 6-aminoquinolin-2(1H)-one involves various strategies. For instance, novel 6-acylamino-2-aminoquinoline compounds, which are structurally related to 6-aminoquinolin-2(1H)-one, were synthesized using in silico screening and structure-activity relationship exploration. These compounds were synthesized with different appendages to explore their solubility and activity properties . Another related compound, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, was synthesized through an improved method, which also involved the isolation and stereochemical elucidation of its diastereoisomers .
Molecular Structure Analysis
The molecular structure of 6-aminoquinolin-2(1H)-one derivatives is crucial for their biological activity. Docking studies of the 6-acylamino-2-aminoquinoline compounds suggested that the nitrogen of the central quinoline interacts preferentially with a specific aspartate residue in the melanin-concentrating hormone 1 receptor (MCH1R), which is a target for antagonists . The crystal structures of related compounds, such as those involving nicotinic acid and 2-amino-6-methylpyridine, have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-aminoquinolin-2(1H)-one derivatives is diverse. For example, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by a Cu-catalyzed reaction, showcasing the compound's ability to undergo substitution reactions . The reactivity of these compounds is further demonstrated by the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through reactions involving isatoic anhydrides and subsequent hydrolysis and alkylation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinolin-2(1H)-one derivatives are influenced by their molecular structure. Poor solubility is a common issue with these compounds, which can be addressed by modifying their structure, such as adding a 4-trifluoromethoxyphenoxyacetamide appendage to improve solubility without compromising activity . The presence of amino groups and other substituents also affects their potential for hydrogen bonding, which is critical for their interaction with biological targets and for the formation of crystal structures .
科学研究应用
6-Aminoquinoline has been used in various scientific fields . Here’s a brief overview:
-
- Application : 6-Aminoquinoline has been used as an internal standard in determining serum nicotine and cotinine simultaneously .
- Method of Application : This involves high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .
- Results : The specific results of this application are not provided in the source, but the method allows for the simultaneous detection of nicotine and cotinine in serum .
-
- Application : 6-Aminoquinoline has been used as a fluorescent derivatizing agent for the detection of biochemicals .
- Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with the biochemicals of interest, followed by detection using fluorescence spectroscopy .
- Results : The specific results of this application are not provided in the source, but the method allows for the detection of biochemicals .
-
- Application : 6-Aminoquinoline has been used in the synthesis of tertiary N-methylated enaminones .
- Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with other reagents to form the enaminones .
- Results : The specific results of this application are not provided in the source, but the method allows for the synthesis of tertiary N-methylated enaminones .
-
- Application : 6-Aminoquinoline has been used in fluorescence studies .
- Method of Application : This involves the use of 6-aminoquinoline as a fluorescent agent, likely in combination with a fluorescence spectrometer .
- Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .
-
- Application : 6-Aminoquinoline has been studied using DFT/TD-DFT computational methods .
- Method of Application : This involves the use of computational chemistry methods to explore various properties of 6-aminoquinoline, including geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties .
- Results : The results of this study indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of nonlinear optical (NLO) applications .
-
- Application : 6-Aminoquinoline derivatives have been used in fluorescence studies .
- Method of Application : This involves the use of 6-aminoquinoline derivatives as fluorescent agents, likely in combination with a fluorescence spectrometer .
- Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .
安全和危害
属性
IUPAC Name |
6-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSCBCILYHKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510468 | |
| Record name | 6-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-aminoquinolin-2(1H)-one | |
CAS RN |
79207-68-4 | |
| Record name | 6-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



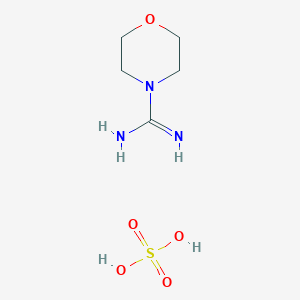
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
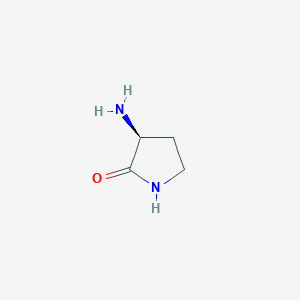
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

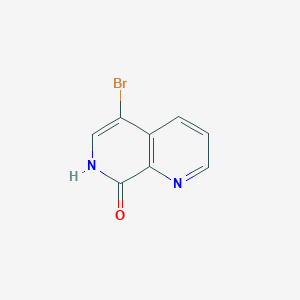
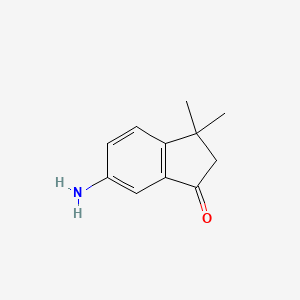
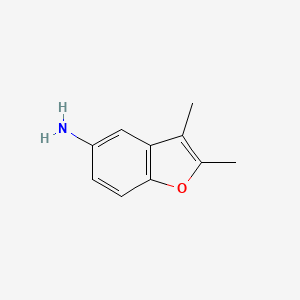
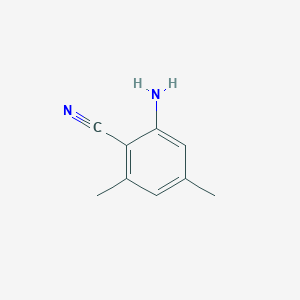
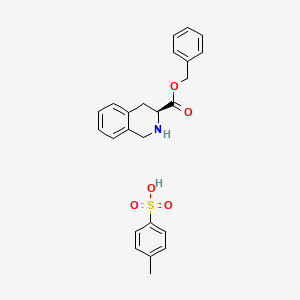
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
